An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine
An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine
This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques to explain the causal relationships behind experimental choices, ensuring a self-validating and robust analytical process.
Introduction to 5-(Trifluoromethyl)benzo[d]thiazol-2-amine
5-(Trifluoromethyl)benzo[d]thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.[1] The structure incorporates a benzothiazole core, a privileged scaffold in drug discovery, with a 2-amino group and a trifluoromethyl substituent at the 5-position. The trifluoromethyl group is a particularly valuable addition in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity to biological targets.[2] The precise confirmation of its molecular structure is a critical first step in any research and development endeavor.
The Integrated Approach to Structure Elucidation
Caption: Workflow for the structure elucidation of a novel compound.
Part 1: Molecular Weight and Formula Determination via Mass Spectrometry
Expertise & Experience: The first and most fundamental question in structure elucidation is "What is the molecular weight and elemental formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition.
Trustworthiness: The protocol is self-validating by comparing the experimentally determined mass with the theoretical mass calculated for the proposed structure. A mass error of less than 5 parts per million (ppm) is the industry standard for confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be freshly prepared.
-
Instrumentation: Utilize an LC-MS system equipped with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is well-suited for polar, nitrogen-containing compounds and is likely to produce the protonated molecular ion [M+H]+.[4]
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]+.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass of this ion.
-
Compare the measured mass to the theoretical mass for the proposed formula, C8H5F3N2S.
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Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C8H5F3N2S |
| Theoretical Mass (M) | 218.0129 |
| Theoretical m/z [M+H]+ | 219.0207 |
| Experimentally Measured m/z | ~219.0207 |
| Mass Error | < 5 ppm |
Part 2: Functional Group Identification with Infrared Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. For 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, we expect to see characteristic absorptions for the N-H bonds of the amine, the C=N of the thiazole ring, aromatic C-H and C=C bonds, and the very strong C-F bonds of the trifluoromethyl group.
Trustworthiness: The presence of these key bands provides strong, corroborating evidence for the major structural features suggested by the molecular formula. The absence of unexpected bands (e.g., a strong C=O stretch) is equally informative, ruling out alternative structures.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range, typically 4000 to 400 cm-1.[5]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretching (primary amine) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| ~1620 | Medium | C=N stretching (thiazole ring)[6] |
| 1550 - 1450 | Medium-Strong | Aromatic C=C stretching[7] |
| 1300 - 1100 | Very Strong | C-F stretching (trifluoromethyl group) |
Part 3: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms. For this molecule, a suite of NMR experiments is necessary for a complete assignment.
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¹H NMR: Reveals the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).
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¹³C NMR: Shows the number of different carbon environments.
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¹⁹F NMR: Directly observes the trifluoromethyl group, providing a definitive confirmation of its presence.
Trustworthiness: The combination of these experiments provides a self-consistent picture of the molecule's framework. For instance, the number of aromatic protons observed in the ¹H NMR spectrum must match the number of protonated aromatic carbons in the ¹³C NMR spectrum.
Caption: Interrelation of NMR data for structure confirmation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6). DMSO-d6 is a good choice as it will solubilize the compound and allow for the observation of the exchangeable N-H protons.[8]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH2, and CH3 carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
Data Presentation: Predicted NMR Data (in DMSO-d6)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | s | 1H | H-4 | Singlet due to no adjacent protons. Deshielded by proximity to the electron-withdrawing CF3 group. |
| ~7.6 | d | 1H | H-6 | Doublet, coupled to H-7. |
| ~7.4 | d | 1H | H-7 | Doublet, coupled to H-6. |
| ~7.2 | br s | 2H | -NH2 | Broad singlet due to exchange with residual water and quadrupole broadening from nitrogen.[9] |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C-2 | Iminocarbon of the thiazole ring, highly deshielded.[10] |
| ~150 | C-7a | Quaternary carbon fused to the thiazole ring. |
| ~135 | C-3a | Quaternary carbon fused to the thiazole ring. |
| ~125 (q) | -CF3 | Quartet due to coupling with the three fluorine atoms. |
| ~124 | C-5 | Quaternary carbon attached to the CF3 group. |
| ~122 | C-6 | Aromatic CH. |
| ~120 | C-4 | Aromatic CH. |
| ~118 | C-7 | Aromatic CH. |
¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 | s | -CF3 |
Conclusion
The structural elucidation of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry unequivocally establishes the elemental formula. FTIR spectroscopy confirms the presence of key functional groups, including the amine, aromatic system, and the critical trifluoromethyl substituent. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the atomic connectivity, allowing for the unambiguous assignment of the complete molecular structure. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a mandatory prerequisite for any further research or development activities.
References
-
MySkinRecipes. 5-(Trifluoromethyl)benzo[d]thiazol-2-amine. Available from: [Link]
-
Al-Sultani, K. H., et al. (2022). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Biochemical and Molecular Toxicology, 36(11), e23190. Available from: [Link]
-
Kadhim, A. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974. Available from: [Link]
-
Serafim, R. A. M., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA, 1-133. Available from: [Link]
-
Schöler, A., et al. (2022). Synthesis of Benzo[6][11]thiazolo[2,3-c][1][2][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1435. Available from: [Link]
-
Patel, D. R., et al. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 7(1), 16-22. Available from: [Link]
-
Pokhodylo, N. T., & Onysko, M. D. (2019). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2019(2), M1064. Available from: [Link]
-
Kumar, A., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(3), 263-267. Available from: [Link]
-
ResearchGate. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 2(3), 221-230. Available from: [Link]
-
MassBank. Benzothiazoles. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Available from: [Link]
-
Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. Available from: [Link]
-
Singh, P., et al. (2020). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry - Section A, 59A, 1435-1443. Available from: [Link]
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm -1. Available from: [Link]
-
Goulielmaki, E., et al. (2021). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2021(4), M1291. Available from: [Link]
-
National Institutes of Health. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]
-
The Royal Society of Chemistry. c7dt02584j1.pdf. Available from: [Link]
-
PubMed. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
Sources
- 1. 5-(Trifluoromethyl)benzo[d]thiazol-2-amine [myskinrecipes.com]
- 2. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. massbank.eu [massbank.eu]
- 5. researchgate.net [researchgate.net]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfera.unife.it [sfera.unife.it]
